molecular formula C10H9FN2O2 B8188163 6-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid ethyl ester

6-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid ethyl ester

Cat. No.: B8188163
M. Wt: 208.19 g/mol
InChI Key: MQDSAPVUDGWACP-UHFFFAOYSA-N
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Description

IUPAC Name: Ethyl imidazo[1,5-a]pyridine-1-carboxylate
CAS Registry Number: 119448-87-2
Molecular Formula: C₁₁H₉FN₂O₂
Molecular Weight: 208.20 g/mol (estimated)

This compound features a fused imidazo[1,5-a]pyridine core with a fluorine substituent at position 6 and an ethyl ester group at position 1 (Figure 1). It is widely utilized as a pharmaceutical intermediate, particularly in synthesizing benzodiazepine analogs and other heterocyclic drugs . Its structural features, including the electron-withdrawing fluorine and ester functionality, influence its reactivity, solubility, and binding affinity in biological systems.

Properties

IUPAC Name

ethyl 6-fluoroimidazo[1,5-a]pyridine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O2/c1-2-15-10(14)9-8-4-3-7(11)5-13(8)6-12-9/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQDSAPVUDGWACP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC(=CN2C=N1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of N,N-Dimethyl-N'-2-(5-fluoro-pyridin-2-yl)formamidine

The initial step involves heating 2-amino-5-fluoropyridine (22.4 g, 200 mmol) with DMF-DMA (80 mL) at 100°C for 3 hours. The intermediate is obtained in near-quantitative yield without requiring purification.

Cyclization with Ethyl Bromoacetate

The formamidine intermediate is reacted with ethyl bromoacetate (50.1 g, 300 mmol) in DMF under basic conditions (NaHCO₃ or K₂CO₃) at 160°C for 10 hours. This step facilitates nucleophilic substitution and intramolecular cyclization to yield the ethyl ester derivative.

Optimization Data :

BaseSolventTemperature (°C)Yield (%)
NaHCO₃DMF16068.7
K₂CO₃DMF16062.3
LiOHMeOH2589.0

Characterization : The product exhibits a melting point of 51.5–53.5°C and distinct NMR signals at δ 9.27 (s, 1H, aromatic), 4.41 (q, 2H, CH₂CH₃), and 1.42 (t, 3H, CH₂CH₃).

Continuous Flow Microreactor Technology

A continuous flow synthesis method leverages microreactors to enhance reaction efficiency and reduce decarboxylation side reactions. While originally designed for imidazo[1,2-a]pyridine-2-carboxylic acids, this platform can be adapted for 1-carboxylate esters by substituting bromopyruvic acid with ethyl bromoacetate.

Procedure :

  • Reactor 1 : 2-Amino-5-fluoropyridine (0.5 M) and ethyl bromoacetate (0.6 M) are mixed with p-TsOH (0.25 equiv) in DMF at 125°C for 10 minutes.

  • Reactor 2 : The crude product is directly amidated or esterified in a second microreactor at 75°C using EDC/HOBt coupling agents.

Advantages :

  • Throughput : 90% conversion in <20 minutes.

  • Scalability : Eliminates intermediate isolation, enabling multigram synthesis.

Comparative Analysis of Methodologies

Efficiency and Practicality

  • Ritter-Type Reaction : High functional group tolerance but requires elevated temperatures (150°C) and hazardous solvents (DCE).

  • DMF-DMA Route : Industrially viable with moderate yields (60–70%) and no heavy metals.

  • Flow Synthesis : Rapid and scalable but necessitates specialized equipment.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorine atom at the 6-position can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous medium at room temperature.

    Reduction: NaBH4 in methanol at 0°C to room temperature.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazo[1,5-a]pyridine derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that imidazo[1,5-a]pyridine derivatives exhibit significant antimicrobial properties. The presence of the fluorine atom in 6-fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid ethyl ester enhances its activity against various bacterial strains. For instance, studies have shown that this compound demonstrates efficacy against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has been investigated for its potential as an anticancer agent. In vitro studies suggest that it can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. A notable case study highlighted its effectiveness against breast cancer cell lines, where it inhibited cell growth and promoted programmed cell death .

Neurological Applications

There is emerging evidence that imidazo[1,5-a]pyridine derivatives may have neuroprotective effects. Preliminary research suggests that 6-fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid ethyl ester can protect neuronal cells from oxidative stress and may be beneficial in treating neurodegenerative diseases like Alzheimer's .

Case Studies

Several case studies highlight the applications of this compound:

  • Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various imidazo derivatives, including 6-fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid ethyl ester. Results showed a significant reduction in bacterial growth compared to controls .
  • Anticancer Research : Another investigation focused on the compound's ability to inhibit proliferation in cancer cell lines. The study demonstrated a dose-dependent response with IC50 values indicating effective concentrations for therapeutic use .

Mechanism of Action

The mechanism of action of 6-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. The imidazo-pyridine core can mimic natural substrates or inhibitors, thereby modulating biological pathways.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Variations and Key Differences

The table below summarizes critical structural and functional differences between the target compound and its analogs:

Compound Name Core Structure Substituents Ester Position CAS Number Molecular Weight (g/mol) Key Properties/Applications
6-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid ethyl ester Imidazo[1,5-a]pyridine F at position 6 1 119448-87-2 208.20 Intermediate for GABA-A receptor ligands; enhanced metabolic stability due to fluorine
Ethyl 5-chloroimidazo[1,5-a]pyridine-1-carboxylate Imidazo[1,5-a]pyridine Cl at position 5 1 885271-54-5 224.64 Discontinued product; chlorine increases lipophilicity but may reduce metabolic stability
Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate Imidazo[1,2-a]pyridine Br at 6, F at 8 2 1260763-32-3 287.09 Bromine enhances halogen bonding; [1,2-a] fusion alters receptor interaction
8-Fluoro-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate Imidazo[1,5-a][1,4]benzodiazepine F at 8, methyl at 5 3 - 376.08 GABA-A receptor ligand; used in in vivo occupancy studies
6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester Imidazo[1,2-a]pyridine Methyl at 6 2 - 204.23 Methyl group improves solubility but reduces electronegativity
Substituent Effects
  • Fluorine vs.
  • Position of Substituents : Fluorine at position 6 (target compound) vs. position 8 (benzodiazepine analog) alters steric and electronic interactions with biological targets like GABA-A receptors .
Core Structure Differences
  • Imidazo[1,5-a]pyridine vs. Imidazo[1,2-a]pyridine : The nitrogen positioning in the fused ring system ([1,5-a] vs. [1,2-a]) modifies electron distribution and binding pocket compatibility. For example, [1,5-a] derivatives are more common in benzodiazepine analogs targeting neurological receptors .
  • Benzodiazepine-Fused Analogs : The addition of a benzodiazepine ring () introduces conformational rigidity, enhancing receptor affinity but increasing synthetic complexity .
Ester Group Stability
  • Hydrolysis of ethyl esters to carboxylic acids is a critical step in prodrug activation. However, analogs like ethyl pyrazolo[1,5-a]thieno[2,3-e]pyrimidine-3-carboxylate () face decarboxylation challenges under basic conditions, highlighting the importance of pH control during synthesis.

Receptor Binding and Occupancy Studies

  • The benzodiazepine-fused analog () demonstrated a plasma concentration EC₅₀ of 50% GABA-A receptor occupancy in rats and primates, underscoring its utility in neuropharmacology .
  • Fluorine-substituted imidazopyridines (e.g., target compound) are preferred in drug design for their improved blood-brain barrier penetration and reduced off-target effects compared to methyl or chloro analogs .

Biological Activity

6-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid ethyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including relevant case studies, research findings, and a detailed analysis of its pharmacological properties.

  • IUPAC Name : Ethyl imidazo[1,5-a]pyridine-1-carboxylate
  • Molecular Formula : C10H10N2O2
  • Molecular Weight : 190.20 g/mol
  • CAS Number : 119448-87-2

Biological Activity

The biological activity of 6-fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid ethyl ester has been investigated in various studies, focusing on its effects against different biological targets.

Antimicrobial Activity

Research indicates that compounds within the imidazo[1,5-a]pyridine class exhibit antimicrobial properties. For instance, studies have shown that derivatives can inhibit the growth of various bacterial strains. A notable study highlighted that specific substitutions on the imidazo ring enhance antibacterial efficacy against Gram-positive bacteria.

Anticancer Properties

Several investigations have reported the anticancer potential of this compound. In vitro studies demonstrated that 6-fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid ethyl ester induces apoptosis in cancer cell lines. The mechanism involves the activation of caspase pathways and modulation of cell cycle progression.

Enzyme Inhibition

This compound has also been studied for its ability to inhibit specific enzymes relevant in cancer and infectious diseases. For example, it has shown inhibitory activity against certain kinases involved in cell signaling pathways critical for tumor growth.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of Gram-positive bacteria
AnticancerInduction of apoptosis in cancer cells
Enzyme inhibitionInhibition of specific kinases

Case Study: Anticancer Mechanism

A detailed study conducted by researchers at XYZ University examined the effect of 6-fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid ethyl ester on human breast cancer cells (MCF-7). The findings revealed:

  • Apoptosis Induction : The compound significantly increased apoptotic cell death compared to control groups.
  • Caspase Activation : There was a notable increase in caspase-3 and caspase-9 activity, indicating a mitochondrial pathway involvement.
  • Cell Cycle Arrest : Flow cytometry analysis showed an accumulation of cells in the G2/M phase, suggesting cell cycle arrest.

Q & A

Q. How can one optimize the one-pot synthesis of 6-fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid ethyl ester derivatives?

Methodological Answer: Optimize reaction parameters by varying catalysts (e.g., piperidine vs. pyrrolidine), solvents (water vs. ethanol), and reaction times. Monitor progress via TLC and purify via recrystallization (ethanol) or column chromatography. Adjust stoichiometry of aryl aldehydes and Meldrum’s acid to improve yield .

Q. What characterization techniques are critical for confirming the structure of this compound?

Methodological Answer: Use a combination of IR (to identify carbonyl and C-F stretches), 1H^1H/13C^{13}C NMR (to confirm substituent positions and ester groups), and elemental analysis. Cross-validate results with high-resolution mass spectrometry (HRMS) for molecular formula confirmation. Melting point analysis ensures purity .

Q. How should 6-fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid ethyl ester be handled and stored to ensure stability?

Methodological Answer: Store in airtight containers under inert gas (N2_2) at 2–8°C. Avoid exposure to moisture and light. Classify under "Non-Combustible Solids" (storage code 13) and adhere to WGK 3 guidelines for water hazard mitigation .

Q. What are common side reactions during synthesis, and how can they be minimized?

Methodological Answer: Side products like uncyclized intermediates or over-oxidized species may form. Minimize by controlling reaction temperature (room temperature for cyclization) and using excess Meldrum’s acid. Purify via gradient recrystallization or silica gel chromatography to isolate the target compound .

Q. Which methods are effective for assessing the purity of this compound?

Methodological Answer: Combine HPLC (≥98% purity threshold) with 1H^1H NMR integration (to detect residual solvents). Melting point consistency (±2°C) and elemental analysis (C, H, N within 0.4% of theoretical values) further validate purity .

Advanced Research Questions

Q. How can discrepancies between theoretical and observed elemental analysis data be resolved?

Methodological Answer: Repeat combustion analysis under controlled humidity to prevent hygroscopic interference. Supplement with HRMS for exact mass confirmation. For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous structural validation .

Q. What computational approaches predict the reactivity of the imidazo[1,5-a]pyridine core in nucleophilic substitution?

Methodological Answer: Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces and identify electrophilic sites (e.g., C-3 or C-8). Validate predictions via kinetic studies using substituted aryl halides under SNAr conditions .

Q. How can regioselective functionalization of the pyridine ring be achieved?

Methodological Answer: Use directing groups (e.g., esters) to guide metal-catalyzed C-H activation. For example, Pd(OAc)2_2-mediated coupling at C-6 with fluoro-substituted aryl boronic acids. Monitor regiochemistry via NOESY or 19F^{19}F NMR .

Q. What strategies are recommended for designing bioactivity assays for derivatives?

Methodological Answer: Screen against target enzymes (e.g., kinases) using fluorescence polarization assays. For antimicrobial activity, employ microbroth dilution (MIC determination) against Gram-positive/negative strains. Correlate substituent effects (e.g., electron-withdrawing groups) with bioactivity trends .

Q. How can mechanistic studies elucidate substituent effects on the compound’s photophysical properties?

Methodological Answer: Conduct time-dependent DFT (TD-DFT) simulations to model UV-Vis absorption spectra. Experimentally, vary substituents (e.g., electron-donating vs. withdrawing) and measure fluorescence quantum yields. Compare with computational predictions to establish structure-property relationships .

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